An In-depth Technical Guide to the Mechanism of Action of NOC-18
An In-depth Technical Guide to the Mechanism of Action of NOC-18
Introduction
NOC-18, also known as DETA/NO or DETA NONOate, is a member of the diazeniumdiolate class of compounds, commonly referred to as NONOates. Its chemical name is 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene.[1][2] These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][3] NOC-18 is specifically characterized by its long half-life, making it a valuable tool for studies requiring sustained, controlled release of nitric oxide.[2][4] This guide provides a detailed examination of its mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism: Spontaneous Nitric Oxide Release
The fundamental mechanism of action for NOC-18 is its spontaneous, pH-dependent decomposition to release nitric oxide.[5][6] As a stable NO-amine complex, NOC-18 is relatively stable in alkaline solutions (pH ≥ 10.0) but readily decomposes upon exposure to protons in aqueous solutions at physiological pH (7.4).[3][4][6] The decomposition process follows first-order kinetics and results in the release of two molecules of NO per molecule of the parent compound, although the release of the second NO molecule is reported to be very slow.[1][3][5] The by-products of this decomposition are generally considered to not interfere with cellular activities, providing a clean source of pure NO for experimental systems.[1][3]
The rate of NO release is determined by the compound's chemical structure, pH, and temperature.[5][6] This predictable decomposition allows researchers to generate reproducible, steady-state concentrations of NO.[5]
Downstream Signaling Pathways of Nitric Oxide
Once released, nitric oxide acts as a crucial signaling molecule that diffuses rapidly across cell membranes. Its biological effects are concentration-dependent, with lower concentrations often promoting cell survival and higher concentrations leading to apoptosis.[7][8] NO mediates its effects through two primary pathways: a cGMP-dependent pathway and a cGMP-independent pathway.
cGMP-Dependent Signaling
The principal receptor for NO is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP, a second messenger, subsequently activates downstream targets, most notably Protein Kinase G (PKG).[9] This NO/sGC/cGMP/PKG pathway is central to many physiological processes:
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Cardioprotection: In cardiac ischemia models, NOC-18 has been shown to exert cardioprotective effects by modulating the mitochondrial permeability transition pore (mPTP).[9][10] This is believed to occur via PKG-mediated phosphorylation of mitochondrial proteins, such as the α-subunit of ATP synthase and adenine (B156593) nucleotide (ADP/ATP) translocase 1, which are components of the mPTP.[9][10]
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Nociception: The NO-cGMP pathway is directly implicated in mediating thermal hyperalgesia in the central nervous system.[11]
cGMP-Independent Signaling (Post-Translational Modifications)
NO can also exert its effects independently of cGMP, primarily through direct post-translational modification of proteins. A key mechanism is S-nitrosation, the covalent attachment of an NO group to a cysteine thiol on a target protein. Additionally, NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. Peroxynitrite can cause cellular damage by modifying proteins, peroxidizing lipids, and causing DNA strand breaks, which can ultimately trigger apoptosis.[8] NOC-18 has been observed to induce dose-dependent apoptosis in macrophages, a process that may be mediated by these cGMP-independent mechanisms.[4]
Quantitative Data Summary
The physicochemical properties and biological effects of NOC-18 have been quantified in various studies.
Table 1: Physicochemical and Kinetic Properties of NOC-18
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Chemical Name | 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene | - | [1] |
| Synonyms | DETA/NO, DETA NONOate | - | [4] |
| Molecular Formula | C₄H₁₃N₅O₂ | - | [4] |
| Molecular Weight | 163.18 g/mol | - | [4] |
| Half-life (t½) | 20 hours | 0.1 M Phosphate Buffer, pH 7.4, 37°C | [2] |
| 56 hours | 0.1 M Phosphate Buffer, pH 7.4, Room Temp. | [2] | |
| 3400 minutes (56.7 hours) | PBS, pH 7.4, 22°C | [4] |
| NO Moles Released | ~2 per mole of NOC-18 | Physiological pH |[5] |
Table 2: Quantified Biological Effects of NOC-18
| Biological System | Effect | Concentration / Dose | Reference |
|---|---|---|---|
| Neonatal Rat Cardiomyocytes | Shift in steady-state inactivation (Vi,1/2) of Na⁺ channels from -65.3 mV to -73.8 mV | 1 mM (24-hour treatment) | [12] |
| Reduction in maximum inward Na⁺ current | 1 mM (24-hour treatment) | [12] | |
| Rat Brain (in vivo) | 7% decrease in tail-flick latency (hyperalgesia) | 15 µg (intracerebroventricular) | [11] |
| 23% decrease in tail-flick latency (hyperalgesia) | 150 µg (intracerebroventricular) | [11] |
| Macrophages | Induction of apoptosis | Dose-dependent |[4] |
Experimental Protocols
Accurate and reproducible results when using NOC-18 depend on proper handling and experimental design.
Protocol 1: Preparation and Handling of NOC-18 Solutions
This protocol describes the standard procedure for preparing a stable stock solution and applying it to an experimental system.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of NOC-18 by dissolving the powder in ice-cold 0.1 M sodium hydroxide (B78521) (NaOH).[1][3]
-
Stability and Storage: The alkaline stock solution is relatively stable but should be kept on ice during use and used within one day. For longer-term storage, aliquots can be frozen at -20°C, but daily degradation is approximately 5%.[1][3]
-
Application to Sample: To initiate NO release, add an appropriate volume of the stock solution to the buffered sample solution (e.g., PBS, pH 7.4). NO release begins immediately.[1][3]
-
Buffering Consideration: The volume of the alkaline stock solution should not exceed 1/50th of the total sample volume to ensure the sample's buffering capacity can maintain a stable physiological pH.[1]
Protocol 2: Measurement of NO Release Kinetics
This protocol outlines the use of a chemiluminescence analyzer to quantify NO release.
-
Instrumentation: Utilize a Sievers Nitric Oxide Analyzer (NOA) 280i or a similar chemiluminescence-based detector.[13]
-
Sample Preparation: Homogeneously disperse a known quantity (e.g., 1 mg) of the NO donor in a buffered solution (e.g., 1 mL of 0.01 M PBS, pH 7.4) under physiological conditions (37°C).[13]
-
Measurement: Introduce the sample into the analyzer's reaction chamber. The instrument will measure the NO concentration in real-time as it is released from the compound, allowing for the determination of release kinetics and total NO payload.[13]
Protocol 3: Phosphoproteomic Analysis of Cardioprotective Effects
This protocol is adapted from studies investigating NOC-18's effects on cardiac mitochondria.[9][10]
-
Heart Perfusion: Isolate Wistar rat hearts and perfuse them with a Krebs-Henseleit buffer containing NOC-18 prior to inducing stop-flow ischemia.
-
Mitochondrial Isolation: Following the ischemic period, isolate mitochondria from the heart tissue via differential centrifugation.
-
Protein Separation: Resolve the mitochondrial protein lysate using two-dimensional gel electrophoresis (2-DE).
-
Phosphoprotein Staining: Stain the 2-DE gels with Pro-Q Diamond phosphoprotein gel stain to visualize phosphorylated proteins, followed by a total protein stain like SYPRO Ruby.
-
Protein Identification: Excise protein spots showing differential phosphorylation between control and NOC-18 treated groups. Perform in-gel trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their phosphorylation sites.
References
- 1. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]
- 2. NOC-18 | 146724-94-9 [chemicalbook.com]
- 3. NOC 18 - Amerigo Scientific [amerigoscientific.com]
- 4. NOC-18 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 7. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular administration of a nitric oxide-releasing compound, NOC-18, produces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
